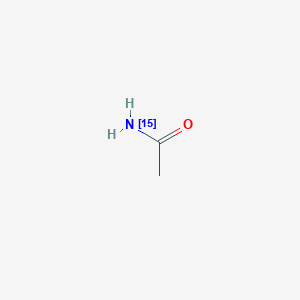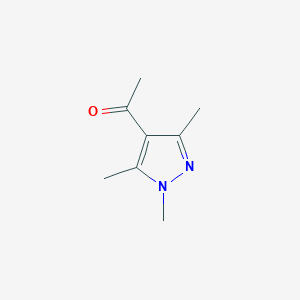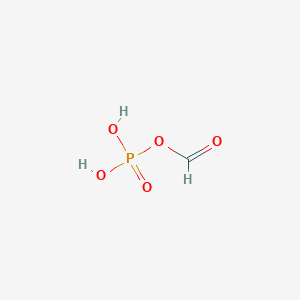
ethyl 6-hydroxy-4-oxo-2-propyl-1H-pyridine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 6-hydroxy-4-oxo-2-propyl-1H-pyridine-3-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is also known by its chemical formula, C13H15NO4, and is often referred to as EHPPOC. The purpose of
Mécanisme D'action
The mechanism of action of EHPPOC is not fully understood, but it is believed to involve the inhibition of the NF-κB pathway, which is a key regulator of inflammation. EHPPOC has also been shown to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress.
Effets Biochimiques Et Physiologiques
EHPPOC has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as TNF-α and IL-6, and increase the production of anti-inflammatory cytokines, such as IL-10. EHPPOC has also been shown to reduce oxidative stress and increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using EHPPOC in lab experiments is its relatively simple synthesis method. EHPPOC is also stable under normal laboratory conditions and can be easily stored. However, one limitation of using EHPPOC in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are a number of potential future directions for research on EHPPOC. One area of interest is its potential use as a therapeutic agent for the treatment of inflammatory and oxidative stress-related diseases. Another area of interest is its potential use as a tool for investigating the role of inflammation and oxidative stress in various disease states. Additionally, further research is needed to fully understand the mechanism of action of EHPPOC and to optimize its synthesis and formulation for use in therapeutic applications.
Méthodes De Synthèse
The synthesis of EHPPOC involves the condensation of ethyl acetoacetate and 3-acetylpyridine in the presence of a base catalyst. The resulting product is then hydrolyzed to yield EHPPOC. The synthesis of EHPPOC is a relatively simple process and can be carried out in a laboratory setting using standard laboratory equipment.
Applications De Recherche Scientifique
EHPPOC has been the subject of numerous scientific studies due to its potential therapeutic applications. Some of the most promising research has focused on its ability to act as an anti-inflammatory and antioxidant agent. EHPPOC has been shown to inhibit the production of inflammatory cytokines and reduce oxidative stress in various cell and animal models.
Propriétés
Numéro CAS |
1211-05-8 |
|---|---|
Nom du produit |
ethyl 6-hydroxy-4-oxo-2-propyl-1H-pyridine-3-carboxylate |
Formule moléculaire |
C11H15NO4 |
Poids moléculaire |
225.24 g/mol |
Nom IUPAC |
ethyl 4-hydroxy-6-oxo-2-propyl-1H-pyridine-3-carboxylate |
InChI |
InChI=1S/C11H15NO4/c1-3-5-7-10(11(15)16-4-2)8(13)6-9(14)12-7/h6H,3-5H2,1-2H3,(H2,12,13,14) |
Clé InChI |
GJCOGOMPYMFFHP-UHFFFAOYSA-N |
SMILES isomérique |
CCCC1=C(C(=O)C=C(N1)O)C(=O)OCC |
SMILES |
CCCC1=C(C(=CC(=O)N1)O)C(=O)OCC |
SMILES canonique |
CCCC1=C(C(=O)C=C(N1)O)C(=O)OCC |
Synonymes |
1,6-Dihydro-4-hydroxy-6-oxo-2-propylnicotinic acid ethyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















